molecular formula C12H13Cl2O2P B14206161 4-Butyl-2,6-dichloro-2H-1,2lambda~5~-benzoxaphosphinin-2-one CAS No. 917892-64-9

4-Butyl-2,6-dichloro-2H-1,2lambda~5~-benzoxaphosphinin-2-one

Cat. No.: B14206161
CAS No.: 917892-64-9
M. Wt: 291.11 g/mol
InChI Key: IBLWGHNJQYBBHT-UHFFFAOYSA-N
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Description

4-Butyl-2,6-dichloro-2H-1,2lambda~5~-benzoxaphosphinin-2-one is a chemical compound known for its unique structure and properties This compound belongs to the class of benzoxaphosphinins, which are characterized by a phosphorus atom integrated into a benzene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butyl-2,6-dichloro-2H-1,2lambda~5~-benzoxaphosphinin-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 2,6-dichlorophenol with butylphosphonic dichloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Butyl-2,6-dichloro-2H-1,2lambda~5~-benzoxaphosphinin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding phosphine oxides.

    Reduction: Formation of phosphine derivatives.

    Substitution: Formation of substituted benzoxaphosphinins.

Scientific Research Applications

4-Butyl-2,6-dichloro-2H-1,2lambda~5~-benzoxaphosphinin-2-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Butyl-2,6-dichloro-2H-1,2lambda~5~-benzoxaphosphinin-2-one involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to inhibition or activation of biological pathways. The presence of the phosphorus atom allows for unique interactions with biological molecules, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloro-2H-1,2lambda~5~-benzoxaphosphinin-2-one: Lacks the butyl group, leading to different reactivity and applications.

    4-Butyl-2,6-dichloro-2H-1,2lambda~5~-benzoxaphosphinin-2-thione: Contains a sulfur atom instead of oxygen, altering its chemical properties.

Properties

CAS No.

917892-64-9

Molecular Formula

C12H13Cl2O2P

Molecular Weight

291.11 g/mol

IUPAC Name

4-butyl-2,6-dichloro-1,2λ5-benzoxaphosphinine 2-oxide

InChI

InChI=1S/C12H13Cl2O2P/c1-2-3-4-9-8-17(14,15)16-12-6-5-10(13)7-11(9)12/h5-8H,2-4H2,1H3

InChI Key

IBLWGHNJQYBBHT-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CP(=O)(OC2=C1C=C(C=C2)Cl)Cl

Origin of Product

United States

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